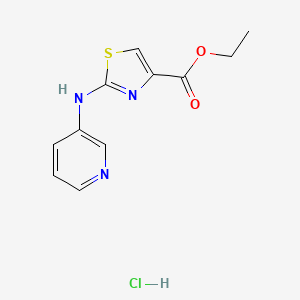

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains both a thiazole ring and a pyridine ring

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls.

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . It binds to the active site of the enzyme, thereby inhibiting its function. The exact nature of these interactions and the resulting changes in the enzyme’s activity are currently under investigation.

Biochemical Pathways

By inhibiting UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the peptidoglycan biosynthesis pathway . This leads to a weakened bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis.

Result of Action

The compound has shown antibacterial and antifungal potential . It has demonstrated significant inhibitory potential against various gram-positive and gram-negative bacteria, as well as certain fungal strains . The compound’s action results in the disruption of bacterial cell walls, potentially leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride typically involves the reaction of ethyl thiazole-4-carboxylate with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole or pyridine rings.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted thiazole or pyridine derivatives with new functional groups.

Scientific Research Applications

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(pyridin-4-ylamino)thiazole-4-carboxylate: Similar structure but with the amino group attached to the 4-position of the pyridine ring.

2-Aminothiazole-4-carboxylate derivatives: Compounds with similar thiazole and carboxylate moieties but different substituents on the amino group.

Uniqueness

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiazole and pyridine rings provides a versatile scaffold for further functionalization and optimization in various applications.

Biological Activity

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

Target Enzyme

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a significant target for antibiotic development.

Mode of Action

The compound exerts its biological effects through protein-ligand interactions , specifically by binding to the active site of the target enzyme. This interaction inhibits the enzyme's function, disrupting the peptidoglycan biosynthesis pathway , which is essential for bacterial growth and survival.

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase leads to a series of biochemical consequences:

- Disruption of Cell Wall Synthesis : By preventing the formation of peptidoglycan, the compound compromises the structural integrity of bacterial cells, leading to cell lysis and death.

- Antibacterial and Antifungal Activity : The compound has demonstrated significant antibacterial and antifungal properties in various studies, indicating its potential as a therapeutic agent against infections caused by resistant strains.

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to established antibiotics.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of key signaling pathways. For example, it has been shown to inhibit key protein kinases involved in cancer progression .

Comparison of Biological Activities

| Biological Activity | Test Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| S. aureus | 10 | ||

| Antifungal | C. albicans | 20 | |

| Anticancer | HeLa Cells | 25 |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development.

- Cancer Cell Line Evaluation : In a separate study focusing on cancer therapeutics, the compound was tested on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxic effects .

Properties

IUPAC Name |

ethyl 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S.ClH/c1-2-16-10(15)9-7-17-11(14-9)13-8-4-3-5-12-6-8;/h3-7H,2H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWAXCFKKXCXGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.